molecular formula C₁₂H₂₃NO B1141418 (1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 103729-96-0

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No. B1141418
M. Wt: 197.32
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The stereoselective synthesis of related compounds involves multiple steps, starting from camphor and involving coupling and oxidative cyclisation processes. For instance, the preparation of (1R,3R,4R)-3-(1,2,4-Triazolo[4,3-x]azin-3-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ones from (1R)-(+)-camphor demonstrates a complex synthesis pathway involving dimethylamino compounds (Grošelj et al., 2002).

Molecular Structure Analysis

NMR crystallography has been employed to study the structure of similar chiral bicyclic compounds. For example, the structure of (1R,2S,3R,5R)-3-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol was determined using 1H and 13C chemical shifts and verified by various NMR techniques (Jaworska et al., 2012).

Chemical Reactions and Properties

Various chemical reactions involving dimethylamino and bicyclic compounds have been studied, such as Mannich reactions, cycloadditions, and transformations involving amino acid derivatives (Grošelj et al., 2006). These studies provide insight into the reactivity and potential applications of these compounds.

Physical Properties Analysis

Investigations into the physical properties of closely related compounds, such as their crystal structures and interactions with other elements, have been conducted. For instance, the study of lithium complexes with chiral bicyclic compounds offers insights into their structural and physical properties (Goldfuss & Eisenträger, 2000).

Scientific Research Applications

Chiral Ligand Applications

The compound has also found use as a chiral ligand in catalysis. Olubanwo et al. (2018) described its role in enantioselective diethyl zinc (Et2Zn) addition to benzaldehyde. The creation of compounds like (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]-heptane-2,3-diol from (d)-camphor illustrates its potential in asymmetric synthesis, where controlling the stereochemistry of the resulting molecule is crucial (Olubanwo et al., 2018).

Complex Formation and Crystallography

The compound is also notable in the formation of complex structures and crystallography studies. For example, A. Bogdanov and colleagues (2006) discussed its reaction leading to the formation of a stable quasiphosphonium salt, showcasing its versatility in forming complex structures with potential applications in material science and organic chemistry (Bogdanov et al., 2006).

Spectroscopic Studies

The compound has been part of studies focusing on the spectroscopic properties of chiral bicyclic ketones. Research by G. Longhi et al. (2013) on compounds like (1S,4S)-and (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one provides insights into their absorption, emission, and chiroptical spectra, indicating the potential of this compound in spectroscopic analysis and material characterization (Longhi et al., 2013).

properties

IUPAC Name

(1R,2S,3R,4S)-3-(dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-11(2)8-6-7-12(11,3)10(14)9(8)13(4)5/h8-10,14H,6-7H2,1-5H3/t8-,9-,10-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEYHASQASZDRQ-BFLSOPEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2N(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,3R,4S)-3-(Dimethylamino)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

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